molecular formula C15H21N5O3S B11030395 methyl (2E)-{2-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate

methyl (2E)-{2-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate

Cat. No.: B11030395
M. Wt: 351.4 g/mol
InChI Key: CRIQLQHPHKVIHJ-YRNVUSSQSA-N
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Description

Methyl (2E)-{2-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a thiazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-{2-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate typically involves multi-step organic reactions. The starting materials might include cyclohexylamine, triazine derivatives, and thiazole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, would be crucial to maximize yield and minimize by-products. Purification techniques such as crystallization, distillation, or chromatography might be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-{2-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions could target specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield different oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazine and thiazole derivatives, which share structural features with methyl (2E)-{2-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which might confer specific properties or reactivity patterns not observed in other similar compounds. This uniqueness could make it particularly valuable for certain applications.

Properties

Molecular Formula

C15H21N5O3S

Molecular Weight

351.4 g/mol

IUPAC Name

methyl (2E)-2-[(2E)-2-[(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C15H21N5O3S/c1-23-12(21)7-11-13(22)18-15(24-11)19-14-16-8-20(9-17-14)10-5-3-2-4-6-10/h7,10H,2-6,8-9H2,1H3,(H2,16,17,18,19,22)/b11-7+

InChI Key

CRIQLQHPHKVIHJ-YRNVUSSQSA-N

Isomeric SMILES

COC(=O)/C=C/1\C(=O)N/C(=N\C2=NCN(CN2)C3CCCCC3)/S1

Canonical SMILES

COC(=O)C=C1C(=O)NC(=NC2=NCN(CN2)C3CCCCC3)S1

Origin of Product

United States

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